molecular formula C6H13Cl2N5O B2486095 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride CAS No. 2460749-69-1

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride

Cat. No.: B2486095
CAS No.: 2460749-69-1
M. Wt: 242.1
InChI Key: WXBSABUAIHJDJH-UHFFFAOYSA-N
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Description

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride is a chemical compound with the molecular formula C6H11N5O.2HCl. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Mechanism of Action

Target of Action

The primary targets of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride, also known as EN300-26979414, are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions .

Mode of Action

EN300-26979414 interacts non-covalently with AChE and BChE . It blocks the entry into the enzyme gorge and the catalytic site, respectively . This interaction inhibits the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .

Biochemical Pathways

The action of EN300-26979414 affects the cholinergic pathway . By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, leading to prolonged neurotransmitter action at the synapse . The downstream effects include enhanced muscle movement, pain responses, and cognitive functions .

Pharmacokinetics

Based on the general properties of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have promising anti-proliferative effects against certain cancer cells . More research is needed to determine the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .

Result of Action

The molecular and cellular effects of EN300-26979414’s action primarily involve the modulation of cholinergic neurotransmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . This can lead to improved muscle movement, pain responses, and cognitive functions .

Biochemical Analysis

Biochemical Properties

The compound 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride has been found to induce the mRNA expression of the GPBAR1 target gene pro-glucagon and show high selectivity over other bile acid receptors .

Cellular Effects

The enzyme inactivation induced by various inhibitors leads to acetylcholine accumulation, hyperstimulation of nicotinic and muscarinic receptors, and disruption of neurotransmission . Uncontrolled acetylcholine can lead to a massive disturbance in the cholinergic system, respiratory arrest, and death .

Molecular Mechanism

According to molecular docking, the compounds interact non-covalently with AChE and BChE and block entry into the enzyme gorge and catalytic site, respectively .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are not well-documented. The synthesis process of similar compounds involves extensive hydrogen-bonding interactions .

Metabolic Pathways

The metabolic pathways of this compound are not well-documented. Similar compounds have been found to undergo hydroxylation and then conjugation with sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of semicarbazides or thiosemicarbazides using dehydrating agents such as phosphorus oxychloride (POCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with increased hydrogen content .

Scientific Research Applications

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
  • 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

Uniqueness

5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine is unique due to its piperazine moiety, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

5-piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O.2ClH/c7-5-9-10-6(12-5)11-3-1-8-2-4-11;;/h8H,1-4H2,(H2,7,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBSABUAIHJDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(O2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460749-69-1
Record name 5-(piperazin-1-yl)-1,3,4-oxadiazol-2-amine dihydrochloride
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